6-Aminonaphthalene-1-carbonitrile
Description
Contextualization within Naphthalene (B1677914) and Aminonaphthalene Chemistry
Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. researchgate.net Its derivatives are foundational to the dye industry and are extensively studied for their unique photophysical and chemical properties. researchgate.netnih.gov The introduction of functional groups, such as an amino group, profoundly alters the electronic landscape of the naphthalene core.
Aminonaphthalenes, or naphthylamines, are a class of compounds that have been the subject of extensive research, particularly concerning their photophysical properties. nih.govrsc.orgresearchgate.net The amino group, being an electron-donating substituent, perturbs the electronic states of the naphthalene molecule. nih.gov This perturbation often leads to interesting fluorescent properties, making aminonaphthalenes and their derivatives valuable as fluorescent probes and molecular sensors. rsc.orgmdpi.comenamine.net For instance, the photophysics of 1-aminonaphthalene (1-naphthylamine) has been studied in detail, revealing complex excited-state dynamics. nih.govsci-hub.se The substitution pattern of the amino group on the naphthalene ring, along with the solvent environment, can significantly influence the emission spectra and quantum yields. rsc.orgekb.eg
The compound 6-Aminonaphthalene-1-carbonitrile fits within this context as a bifunctional naphthalene derivative. The presence of the amino group at the 6-position and the carbonitrile at the 1-position suggests that it will share some of the characteristic fluorescence of aminonaphthalenes, while also possessing the reactivity of an aromatic nitrile.
Table 1: Comparison of Related Aminonaphthalene Derivatives
| Compound Name | CAS Number | Molecular Formula | Key Features |
| 1-Naphthylamine | 134-32-7 | C₁₀H₉N | Parent aminonaphthalene, precursor to dyes. researchgate.net |
| 2-Naphthylamine | 91-59-8 | C₁₀H₉N | Isomer of 1-naphthylamine, formerly used in dye synthesis. nih.gov |
| 6-Amino-1-naphthalenesulfonic acid | 81-05-0 | C₁₀H₉NO₃S | Structurally similar to the title compound, with a sulfonic acid group instead of a nitrile. nih.gov |
| This compound | 91135-41-0 | C₁₁H₈N₂ | The subject of this article, featuring both amino and carbonitrile functional groups. epa.gov |
Significance of the Carbonitrile Moiety in Organic Synthesis and Functional Materials
The carbonitrile, or cyano (-C≡N), group is a versatile functional group in organic chemistry. rsc.org Its strong electron-withdrawing nature and linear geometry influence the electronic properties of the molecule to which it is attached. enamine.net The carbon-nitrogen triple bond serves as a reactive site for a variety of chemical transformations. mdpi.com
In organic synthesis, nitriles are valuable intermediates. nih.gov They can be hydrolyzed to form amides and subsequently carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to produce ketones. mdpi.comrsc.org This reactivity makes them useful building blocks for constructing more complex molecular architectures. enamine.net For example, the synthesis of various organic compounds, from pharmaceuticals to agrochemicals, often involves a nitrile intermediate. nih.gov
Furthermore, the nitrile group plays a significant role in the development of functional materials. Polyacrylonitrile, a polymer containing the nitrile functionality, is a key precursor in the production of carbon fiber. The polarity and electronic properties of the nitrile group are also harnessed in the design of materials with specific optical or electronic properties, such as nonlinear optical materials and liquid crystals. The incorporation of a carbonitrile group into a fluorescent scaffold like aminonaphthalene can modulate the photophysical properties, potentially leading to new dyes and sensors.
Overview of Advanced Research on Related Naphthalene Derivatives
Research into functionalized naphthalene derivatives is a vibrant and rapidly advancing field. A significant area of focus is the development of naphthalene-based fluorescent probes for the detection of biologically and environmentally important species. nih.govrsc.org These probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific target.
For example, researchers have synthesized naphthalene-based probes for the selective detection of metal ions like Cu²⁺ and Al³⁺. mdpi.com These sensors often employ a naphthalene derivative as the fluorophore, linked to a chelating agent that selectively binds the target ion. The binding event alters the electronic structure of the fluorophore, leading to a measurable change in its fluorescence.
Similarly, naphthalene derivatives have been engineered to detect important biomolecules. Probes capable of selectively sensing cysteine and glutathione (B108866) have been developed, which have applications in medical diagnostics and the study of cellular processes. nih.govrsc.org These developments highlight the modularity and tunability of the naphthalene scaffold. By carefully selecting the functional groups attached to the naphthalene core, researchers can create sophisticated molecular tools for a wide range of applications. The compound this compound, with its inherent fluorescent aminonaphthalene unit and reactive carbonitrile handle, is well-positioned to serve as a key building block in the next generation of such advanced materials and probes.
Structure
3D Structure
Properties
IUPAC Name |
6-aminonaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRFUMDHDIGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614192 | |
| Record name | 6-Aminonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91135-41-0 | |
| Record name | 6-Aminonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Approaches for 6 Aminonaphthalene 1 Carbonitrile
Strategies for Carbonitrile Group Introduction at the Naphthalene (B1677914) C1 Position
The installation of a carbonitrile (cyano) group at the C1 position of the naphthalene ring is a critical transformation. This can be achieved through both classical and modern catalytic methods, starting from a suitably functionalized naphthalene precursor.
Classical Cyanation Reactions (e.g., Sandmeyer-type methodologies)
The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl halide or pseudohalide, including nitriles, via a diazonium salt intermediate. wikipedia.org This transformation is a cornerstone of aromatic chemistry as it allows for substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org
The process begins with the diazotization of a 1-aminonaphthalene derivative, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a relatively stable arenediazonium salt. youtube.com This intermediate is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyanide group, releasing nitrogen gas. wikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. youtube.com
Key Steps in Sandmeyer Cyanation:
Diazotization: Conversion of the primary aromatic amine to a diazonium salt.
Substitution: Reaction of the diazonium salt with copper(I) cyanide.
This classical approach is widely used for producing benzonitriles and their naphthalene analogues, which are important precursors for various products, including pharmaceuticals. wikipedia.orgnih.gov
Transition Metal-Catalyzed Cyanation Protocols
Modern organic synthesis has seen the development of powerful transition metal-catalyzed cross-coupling reactions for the formation of C-CN bonds. These methods often offer milder conditions, broader substrate scope, and higher functional group tolerance compared to classical techniques. nih.gov Palladium-catalyzed cyanation is particularly prominent. rsc.org
These reactions typically couple an aryl halide (e.g., 1-bromo- or 1-chloronaphthalene (B1664548) derivative) or an aryl triflate with a cyanide source. nih.gov A variety of palladium catalysts and ligands can be employed, and significant research has focused on overcoming challenges like catalyst poisoning by the cyanide ion. nih.gov
To mitigate the high toxicity of cyanide salts like KCN or NaCN, less toxic alternatives have been explored. Zinc cyanide (Zn(CN)₂) is a widely used reagent that is significantly less hazardous. nih.gov Another notable alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive that can serve as an effective cyanide source in palladium-catalyzed reactions. nih.gov
| Method | Starting Material | Key Reagents | General Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Sandmeyer Reaction | 1-Aminonaphthalene derivative | NaNO₂, Acid, CuCN | Low temperature (0-5 °C) for diazotization | Well-established, good for specific substitution patterns organic-chemistry.org | Stoichiometric copper, potential side reactions |
| Palladium-Catalyzed Cyanation | 1-Halo/Triflate-naphthalene derivative | Pd catalyst, Ligand, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Often mild temperatures (rt - 100 °C) nih.govnih.gov | High functional group tolerance, catalytic metal use, use of less toxic cyanide sources nih.govrsc.org | Catalyst sensitivity/poisoning, cost of catalyst/ligands nih.gov |
Strategies for Amino Group Introduction at the Naphthalene C6 Position
The introduction of an amino group at the C6 position can be accomplished through several reliable methods, most notably through nucleophilic substitution reactions or by the reduction of a corresponding nitro compound.
Amination Reactions (e.g., Bucherer-type reactions)
The Bucherer reaction is a reversible chemical reaction that converts a naphthol into a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite. wikipedia.orgorganicreactions.org Discovered by Hans Theodor Bucherer, this reaction is highly valuable in industrial chemistry, particularly for the synthesis of dye precursors. wikipedia.org The reaction can be used to convert a 6-hydroxynaphthalene precursor into the desired 6-aminonaphthalene derivative.
The transformation proceeds in an aqueous medium and can also be facilitated by microwave irradiation to reduce reaction times. researchgate.net While the reaction is reversible, it can be driven towards the amine product and has been successfully applied to synthesize various substituted aminonaphthalenes, including those with bromo-substituents. organicreactions.orgacs.org Recent methods have also explored direct catalytic amination of naphthalene using hydroxylamine (B1172632) and vanadium-based catalysts, presenting a more atom-economical approach. rsc.orgresearchgate.netrsc.org
Reduction of Nitro Precursors
A common and highly effective strategy for introducing an aromatic amino group is the reduction of the corresponding nitro compound. For the synthesis of 6-aminonaphthalene-1-carbonitrile, this would involve the reduction of a 6-nitronaphthalene-1-carbonitrile precursor.
The nitration of naphthalene itself primarily yields 1-nitronaphthalene, which serves as a key intermediate in the production of 1-naphthylamine. wikipedia.orgwikipedia.org To obtain the 6-nitro isomer, a more directed synthesis starting from a pre-functionalized naphthalene would be necessary. Once the 6-nitronaphthalene-1-carbonitrile intermediate is obtained, the nitro group can be reduced to an amine using various established methods.
Standard reduction conditions include:
Catalytic hydrogenation using catalysts like platinum on activated charcoal (Pt/C) or palladium on carbon (Pd/C) under hydrogen pressure. google.com
Metal-acid systems, such as iron, tin, or zinc in the presence of hydrochloric acid (e.g., the Béchamp reduction). google.com
Catalytic hydrogenation is often preferred in industrial applications for its efficiency and cleaner reaction profile.
| Method | Starting Material | Key Reagents | General Conditions | Advantages | Challenges |
|---|---|---|---|---|---|
| Bucherer Reaction | 6-Hydroxynaphthalene derivative | NH₃, NaHSO₃/Na₂S₂O₅ | Aqueous, thermal or microwave wikipedia.orgresearchgate.net | Reversible, good for converting naphthols to naphthylamines wikipedia.org | Requires specific naphthol precursor, equilibrium considerations |
| Reduction of Nitro Group | 6-Nitronaphthalene derivative | H₂ with Pd/C or Pt/C; or Fe/HCl | Varies from ambient to elevated temperature and pressure google.com | High yield, widely applicable, reliable | Requires synthesis of the nitro precursor, potential for catalyst poisoning |
Convergent and Divergent Synthesis Pathways
The construction of a disubstituted naphthalene like this compound can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages. nih.govrsc.org
A divergent synthesis , conversely, would start from a common, doubly functionalized naphthalene intermediate. nih.gov For instance, a precursor like 6-bromo-1-aminonaphthalene could be synthesized. From this single intermediate, one pathway could lead to the target compound by converting the amino group to a nitrile via a Sandmeyer reaction, while another reaction could modify the bromine, leading to a different derivative. This strategy is highly valuable for creating a library of related compounds for research and development, as it allows for the rapid generation of structural diversity from a single precursor. nih.gov The choice between these pathways depends on the specific goals of the synthesis, whether it is for the large-scale production of a single target or the exploratory synthesis of multiple analogues.
One-Pot and Multi-Component Reaction (MCR) Strategies towards this compound Scaffolds
One-pot and multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. ijcmas.comnih.gov While a direct MCR for the synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct the substituted naphthalene core.
A plausible MCR approach could involve the condensation of an appropriately substituted aldehyde, a source of cyanide, and an amine, reminiscent of the Strecker synthesis of α-amino nitriles. nih.govjocpr.com The Strecker reaction, a classic three-component reaction, combines an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile. nih.gov Adapting this to the naphthalene system would require a precursor that can undergo cyclization to form the naphthalene ring.
For instance, a hypothetical one-pot synthesis could be envisioned starting from precursors that can assemble the naphthalene ring system while incorporating the required amino and cyano functionalities. Another potential MCR strategy could be based on the synthesis of highly functionalized γ-lactam derivatives, which are prepared through a multicomponent reaction of amines, aldehydes, and pyruvate (B1213749) derivatives, followed by further chemical transformations to yield the desired naphthalene structure. nih.gov
Several MCRs are known for the synthesis of functionalized naphthol derivatives. For example, the one-pot, three-component reaction of 2-naphthol (B1666908), various aldehydes, and an amine or amide can yield 1-aminoalkyl-2-naphthols or 1-amidoalkyl-2-naphthols, respectively. ijcmas.comresearchgate.net These reactions are often catalyzed by an acid and can proceed under solvent-free conditions, highlighting their green credentials. ijcmas.comresearchgate.net While these methods yield naphthols, subsequent functional group transformations would be necessary to introduce the cyano group and modify the aminoalkyl side chain.
| Reaction Type | Reactants | Catalyst | Product Type | Reference |
| Three-component | 2-Naphthol, Aldehyde, Amine | Methane Sulphonic Acid | 1-Aminoalkyl-2-naphthol | ijcmas.com |
| Three-component | 2-Naphthol, Aldehyde, Acetamide | Tannic Acid | 1-Amidoalkyl-2-naphthol | researchgate.net |
| Strecker Reaction | Aldehyde, Amine, Potassium Cyanide | Cobalt Complex or Uranyl Acetate (B1210297) | α-Aminonitrile | jocpr.com |
This table illustrates the types of MCRs that could be conceptually adapted for the synthesis of this compound.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. youtube.com The synthesis of this compound can benefit significantly from the application of these principles.
The use of environmentally benign solvents, or even solvent-free reaction conditions, is a key aspect of green chemistry. researchgate.net For instance, the synthesis of 1-amidoalkyl-2-naphthols has been successfully carried out under solvent-free conditions using a biodegradable catalyst like tannic acid. researchgate.net This "Grindstone Chemistry" approach, involving the grinding of solid reactants, is energy-efficient and reduces the generation of solvent waste. ijcmas.com
Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. The Bucherer reaction, a classic method for converting hydroxynaphthalenes to aminonaphthalenes, has been efficiently performed under microwave irradiation, significantly reducing the reaction time compared to conventional heating. researchgate.net This suggests that the introduction of the amino group at the 6-position of a suitable naphthalene precursor could be achieved in a more sustainable manner.
The choice of catalysts is also crucial. The use of recyclable catalysts, such as the cobalt complex and uranyl acetate in the Strecker reaction, contributes to the sustainability of the process. jocpr.com Furthermore, developing catalytic systems that enable the direct C-H functionalization of the naphthalene core would be a significant step towards a greener synthesis, as it would avoid the need for pre-functionalized starting materials.
| Green Chemistry Principle | Application in Naphthalene Synthesis | Example | Reference |
| Use of Renewable Feedstocks/Catalysts | Biodegradable catalyst for MCRs | Tannic Acid | researchgate.net |
| Solvent-Free Conditions | Grinding of reactants without solvent | Grindstone Chemistry for 1-aminoalkyl-2-naphthols | ijcmas.com |
| Energy Efficiency | Microwave-assisted synthesis | Bucherer reaction for aminonaphthalenes | researchgate.net |
| Use of Recyclable Catalysts | Heterogeneous or recyclable catalysts | Cobalt complex in Strecker reaction | jocpr.com |
This table highlights green chemistry principles that could be applied to the synthesis of this compound.
Challenges and Future Directions in Synthetic Control and Efficiency for Naphthalene-Substituted Nitriles
Despite the advancements in synthetic methodologies, the synthesis of specifically substituted naphthalenes like this compound presents several challenges.
Regioselectivity: Achieving high regioselectivity in the functionalization of the naphthalene ring is a primary challenge. rsc.org The introduction of substituents at specific positions, such as the amino group at C-6 and the cyano group at C-1, requires precise control over the reaction conditions and the choice of directing groups. The synthesis of multisubstituted naphthalenes often suffers from the formation of isomeric mixtures, necessitating tedious purification steps. rsc.org
Future Directions: Future research in this area will likely focus on the development of novel catalytic systems that can achieve highly regioselective C-H functionalization of the naphthalene core. This would allow for the direct introduction of amino and cyano groups onto the naphthalene ring, bypassing the need for multi-step sequences.
The development of novel MCRs specifically designed to produce polysubstituted naphthalenes with diverse functional patterns is another promising avenue. These reactions could offer a more direct and efficient route to compounds like this compound.
Furthermore, the exploration of flow chemistry for the synthesis of naphthalene derivatives could offer advantages in terms of scalability, safety, and precise control over reaction parameters, leading to more efficient and reproducible synthetic processes.
Elucidation of Chemical Reactivity and Mechanistic Transformations of 6 Aminonaphthalene 1 Carbonitrile
Reactivity of the Amino Group (C6-NH2)
The amino group, an electron-donating substituent, significantly influences the electronic properties of the naphthalene (B1677914) ring and is a primary site for a variety of chemical transformations.
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character, allowing it to readily participate in reactions with electrophiles. This reactivity is fundamental to the derivatization of 6-aminonaphthalene-1-carbonitrile.
One common derivatization is N-alkylation, where the amino group reacts with alkyl halides. This substitution introduces an alkyl group onto the nitrogen, forming a secondary amine. The reaction proceeds via a standard nucleophilic substitution mechanism.
Another significant reaction is acylation, where the amino group attacks acylating agents like acid chlorides or anhydrides. This results in the formation of an amide linkage, a transformation that can be used to protect the amino group or to introduce new functionalities into the molecule.
The amino group can also undergo reactions with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These addition reactions are driven by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate.
The nucleophilicity of the amino group can be modulated by the reaction conditions and the nature of the electrophile. The electron-donating nature of the amino group also activates the naphthalene ring towards electrophilic aromatic substitution, although this reactivity is outside the direct transformations of the amino group itself.
Electrophilic Transformations of the Amino Moiety
While the amino group is primarily nucleophilic, it can undergo transformations that involve electrophilic species reacting at the nitrogen atom. For instance, in the presence of a strong oxidizing agent, the amino group can be oxidized.
Furthermore, the amino group can be converted into other functional groups through multi-step sequences that begin with an electrophilic attack. For example, diazotization, discussed in the next section, is initiated by the reaction with an electrophilic nitrosyl cation.
Diazo Compounds and Their Reactions
The transformation of the primary aromatic amino group of this compound into a diazonium salt is a pivotal reaction. This process, known as diazotization, involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures.
The resulting diazonium salt, 6-cyano-1-naphthalenediazonium chloride, is a highly versatile intermediate. The diazonium group (-N2+) is an excellent leaving group (as dinitrogen gas), making it susceptible to a wide array of nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups onto the naphthalene ring at the C1 position, a transformation not easily achieved by direct methods.
Table 1: Representative Reactions of 6-Cyano-1-naphthalenediazonium Salts
| Reagent | Product Functional Group | Reaction Name |
| H₂O, heat | -OH | Hydrolysis |
| KI | -I | Sandmeyer-type reaction |
| CuCl/HCl | -Cl | Sandmeyer reaction |
| CuBr/HBr | -Br | Sandmeyer reaction |
| CuCN/KCN | -CN | Sandmeyer reaction |
| HBF₄, heat | -F | Schiemann reaction |
| H₃PO₂ | -H | Deamination |
These reactions significantly expand the synthetic utility of this compound, providing access to a wide range of 6-substituted naphthalene-1-carbonitriles. The mechanism of these reactions often involves the formation of a radical or a carbocation intermediate after the loss of nitrogen gas. nih.gov
Reactivity of the Nitrile Group (C1-CN)
The nitrile group is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to attack by nucleophiles. openstax.org
Nucleophilic Additions to the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. openstax.org This initial addition leads to the formation of an imine anion intermediate, which can then be further transformed. openstax.org
For example, Grignard reagents (R-MgX) can add to the nitrile to form, after hydrolysis, ketones. This reaction provides a valuable method for carbon-carbon bond formation. Similarly, organolithium reagents can also add to the nitrile group.
Reduction of the nitrile group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through the nucleophilic addition of hydride ions and, after an aqueous workup, yields a primary amine, 6-(aminomethyl)naphthalene-1-amine. openstax.org
Table 2: Nucleophilic Additions to the Nitrile Group of this compound
| Nucleophile | Intermediate | Final Product (after workup) |
| Grignard Reagent (RMgX) | Imine anion | Ketone |
| Organolithium (RLi) | Imine anion | Ketone |
| Lithium Aluminum Hydride (LiAlH₄) | Imine anion | Primary Amine |
The reactivity of the nitrile group towards nucleophiles can be influenced by the electronic nature of the naphthalene ring. The electron-donating amino group at the C6 position may slightly decrease the electrophilicity of the nitrile carbon compared to an unsubstituted naphthonitrile.
Hydrolysis and Related Conversions to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlumenlearning.comweebly.comchemguide.co.uk This transformation is a fundamental and widely used reaction of nitriles. chemistrysteps.comlumenlearning.comweebly.comchemguide.co.uk
Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. lumenlearning.com A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, 6-aminonaphthalene-1-carboxamide. chemistrysteps.comlumenlearning.com Further hydrolysis of the amide under the reaction conditions yields the final product, 6-aminonaphthalene-1-carboxylic acid, and an ammonium (B1175870) ion. chemistrysteps.comchemguide.co.uk
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. openstax.orgchemistrysteps.com Protonation of the resulting intermediate by water gives a hydroxy imine, which tautomerizes to the amide. openstax.org Subsequent hydrolysis of the amide, driven by the attack of another hydroxide ion, leads to the formation of a carboxylate salt. openstax.org Acidification of the reaction mixture in a separate step is then required to obtain the free carboxylic acid, 6-aminonaphthalene-1-carboxylic acid. openstax.org
The conversion of the nitrile to the amide can sometimes be stopped at the amide stage by using carefully controlled reaction conditions, such as using a milder acid or base and lower temperatures.
Cycloaddition Reactions Involving the Nitrile Functionality
The nitrile group of this compound can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic systems. nih.gov A notable example is the [3+2] cycloaddition with nitrile oxides or nitrilimines, which provides a pathway to five-membered heterocycles like isoxazolines and pyrazolines, respectively. nih.gov These reactions are valuable for introducing pharmacophoric fragments into the naphthalene scaffold. nih.gov The formation of six-membered heterocycles is also a significant area of application for compounds with similar functionalities. nih.govbeilstein-journals.org
For instance, the reaction of related naphthalene derivatives with diketones can lead to the formation of pyran-based structures. mdpi.com The synthesis of various heterocyclic compounds, including those with six-membered rings, often utilizes cyclization and cycloaddition strategies. nih.govfrontiersin.org
Table 1: Examples of Cycloaddition Reactions for Heterocycle Synthesis
| Reactant(s) | Reaction Type | Product Type | Ref. |
|---|---|---|---|
| Naphthalene derivative, Nitrile oxides/Nitrilimines | [3+2] Cycloaddition | Isoxazolines/Pyrazolines | nih.gov |
| Naphthalene derivative, Diketone | Condensation/Cyclization | Pyran derivatives | mdpi.com |
| Aminoazoles, Aldehydes, Carbonyl compounds | Multi-component reaction | Pyrazoloquinolinenones | frontiersin.org |
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core
The naphthalene core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being heavily influenced by the directing effects of the amino and nitrile groups.
Electrophilic Aromatic Substitution (EAS):
Nucleophilic Aromatic Substitution (NAS):
Conversely, the electron-withdrawing nitrile group facilitates nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org For NAS to occur, a good leaving group is typically required on the aromatic ring. libretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.comyoutube.com Therefore, if a suitable leaving group were present on the naphthalene ring of this compound, the nitrile group would direct nucleophilic attack to positions ortho and para to it. Nucleophilic aromatic substitution is a less common but important reaction for aryl halides, particularly those activated by electron-withdrawing substituents. libretexts.orgnih.govyoutube.com
Table 2: Directing Effects in Aromatic Substitution
| Reaction Type | Key Functional Group | Directing Effect | Intermediate | Ref. |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Amino (-NH2) | Activating, ortho, para-directing | Arenium ion (cationic) | wikipedia.orgdalalinstitute.com |
| Nucleophilic Aromatic Substitution | Nitrile (-CN) | Deactivating, facilitates NAS | Meisenheimer complex (anionic) | masterorganicchemistry.comlibretexts.org |
Photochemical Reactivity and Decaging Mechanisms
Naphthalene derivatives, including those with amino and other functional groups, exhibit interesting photochemical properties. copernicus.org The naphthalene core can act as a photosensitizer. Upon absorption of light, it can be excited to a higher energy state, leading to various photochemical transformations.
A significant application of the photochemical reactivity of related aromatic compounds is in the development of "photocaging" groups. nih.gov These are light-sensitive moieties that can be attached to a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the caging group is cleaved, releasing the active molecule in a process known as "decaging." nih.gov
Several classes of photocaging groups have been developed, including those based on o-nitrobenzyl, coumarin, and p-hydroxyphenyl scaffolds. nih.govacs.org The efficiency of the decaging process is characterized by the quantum yield and the rate of release. nih.gov While specific studies on the photochemical decaging of this compound are not widely documented, the principles derived from other aminonaphthalene and aromatic systems are applicable. The amino group can influence the photophysical properties of the naphthalene ring system, potentially affecting the efficiency and mechanism of any photocleavage reactions. nih.gov
Table 3: Common Photocaging Scaffolds
| Photocage Class | Typical Wavelength for Cleavage | Key Features | Ref. |
|---|---|---|---|
| o-Nitrobenzyl | UV-A (e.g., 365 nm) | Widely used, but can produce absorbing byproducts. | nih.govacs.org |
| Coumarinyl | UV-A / Visible | Often have higher extinction coefficients and quantum yields. | nih.gov |
| p-Hydroxyphenyl | UV | Can offer faster release kinetics. | nih.govacs.org |
Chemo- and Regioselectivity in Complex Transformations
In molecules with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a critical challenge in synthetic chemistry. mdpi.com The presence of the amino group, the nitrile group, and the aromatic naphthalene core offers several potential sites for reaction.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, under certain conditions, a reagent might react exclusively with the amino group (e.g., acylation) while leaving the nitrile group and the aromatic ring untouched. Conversely, specific reagents could target the nitrile group for hydrolysis or reduction without affecting the amino group.
Regioselectivity pertains to the preferential reaction at one position over another. As discussed in the context of aromatic substitution, the electronic nature of the substituents directs incoming reagents to specific positions on the naphthalene ring. wikipedia.orgmasterorganicchemistry.com The development of selective synthetic methods is crucial for the controlled functionalization of complex molecules. mdpi.comnih.gov For instance, in multi-step syntheses, protecting groups may be employed to temporarily block one reactive site while another is being modified. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in dictating the outcome of the transformation, allowing for the selective synthesis of desired isomers or derivatives. mdpi.com
Advanced Spectroscopic and Spectrometric Characterization in the Research of 6 Aminonaphthalene 1 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 6-Aminonaphthalene-1-carbonitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing cyano (-C≡N) group, which cause a significant polarization of the aromatic system.
¹H NMR Spectroscopy: The naphthalene (B1677914) ring system of this compound has six aromatic protons. Due to the substitution pattern, these protons are chemically non-equivalent and are expected to appear as doublets or doublets of doublets in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The amino group protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display ten signals for the naphthalene core carbons and one for the nitrile carbon. The carbons directly attached to the substituents (C1 and C6) and the other carbons in the aromatic system will exhibit chemical shifts determined by the combined electronic effects of the amino and cyano groups. The nitrile carbon is expected to resonate in the characteristic downfield region of approximately 115-125 ppm. researchgate.net
Predicted NMR Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | d, dd |
| Amino Protons (-NH₂) | 3.5 - 5.5 (broad) | s |
| Aromatic Carbons | 100 - 150 | - |
| Nitrile Carbon (-C≡N) | 115 - 125 | - |
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the naphthalene ring, helping to trace the proton-proton connectivity around each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would provide an unambiguous assignment of the protonated carbons in the naphthalene system.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the quaternary carbons (those without attached protons), such as C1, C6, and the carbons at the ring junctions, by observing their long-range couplings to nearby protons. It would also confirm the positions of the amino and cyano groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In the context of this compound, it could be used to confirm through-space interactions between protons on the naphthalene ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.
Nitrile Group (-C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. nasa.gov This band is often weaker in the Raman spectrum.
Amino Group (-NH₂): The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.
Aromatic Ring: The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the naphthalene ring system would give rise to a series of bands between 1400 and 1600 cm⁻¹.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Variable |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Sharp, Strong |
| Amino (-NH₂) | N-H Bend | 1590 - 1650 | Medium to Strong |
| Aromatic C=C | C=C Stretch | 1400 - 1600 | Variable |
While the naphthalene core is rigid, the amino group has some rotational freedom. Different conformations of the amino group relative to the naphthalene plane could potentially lead to subtle shifts in the vibrational frequencies of the N-H modes. americanpharmaceuticalreview.com Temperature-dependent or solvent-dependent vibrational studies could, in principle, provide insights into the conformational preferences of the amino group.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of conjugated systems like this compound. The naphthalene chromophore's electronic transitions are significantly perturbed by the attached amino and cyano groups.
The parent naphthalene molecule exhibits characteristic absorption bands in the UV region. The introduction of the electron-donating amino group and the electron-withdrawing cyano group is expected to cause a significant red-shift (bathochromic shift) of these absorption bands due to the extension of the conjugated π-system and the possibility of intramolecular charge transfer (ICT) from the amino group to the cyano-substituted naphthalene ring.
The fluorescence spectrum is also expected to be influenced by these substituents. Naphthalene derivatives are often fluorescent, and the presence of the amino and cyano groups can modulate the emission wavelength and quantum yield. aatbio.com The ICT character of the excited state may lead to a large Stokes shift, which is the difference in energy between the absorption and emission maxima. The specific absorption and emission wavelengths would be sensitive to solvent polarity, with more polar solvents typically stabilizing the charge-transfer state and leading to further red-shifts.
Analysis of Electronic Transitions and Absorption Maxima
The electronic absorption spectra of naphthalene derivatives are characterized by transitions to the ¹Lₐ and ¹Lₑ states. In 1-aminonaphthalene, the amino group's conjugation with the naphthalene ring leads to a significant red shift of the S₁←S₀ transition compared to naphthalene itself. researchgate.net The absorption spectrum of this compound is influenced by both the amino and cyano substituents on the naphthalene core. The position of the absorption maxima can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. nih.gov
Detailed studies on related naphthalene derivatives provide insights into the expected spectral features. For instance, the UV/vis electronic absorption spectra of 1-naphthol (B170400) and 2-naphthol (B1666908) show distinct absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions, with their relative positions and separation being sensitive to the substitution pattern. researchgate.net Research on other functionalized naphthalenes, such as those appended to phosphazenes, reveals that the absorption behaviors are primarily attributed to the π-π* transitions of the naphthoxy groups. researchgate.net The absorption maxima of various naphthalene derivatives can range from approximately 250 nm to over 500 nm depending on the specific substituents and their positions on the naphthalene ring. researchgate.netresearchgate.net
Table 1: Illustrative Absorption Maxima of Related Naphthalene Derivatives
| Compound | Solvent | Absorption Maximum (λmax) |
| 1-Naphthol | n-Hexane | ~310 nm (¹Lₑ), ~285 nm (¹Lₐ) |
| 2-Naphthol | n-Hexane | ~330 nm (¹Lₑ), ~285 nm (¹Lₐ) |
| N-(1'-oxy-2',2',6',6'-tetramethyl-4'-piperidyl)-4-dimethylamino-1,8-naphthalimide | Various | 400 - 440 nm |
This table provides examples from related compounds to illustrate the range of absorption maxima observed in naphthalene derivatives. Specific data for this compound requires experimental determination.
Fluorescence Emission Properties and Quantum Yields
Naphthalene derivatives are known for their fluorescent properties, making them valuable as fluorescent probes. nih.gov The amino group in this compound is expected to enhance its fluorescence quantum yield. The emission wavelength and quantum yield are highly dependent on the molecular structure and the surrounding environment. nih.gov For many naphthalene-based dyes, a rigid planar structure and extensive π-electron conjugation contribute to high quantum yields and excellent photostability. nih.gov
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Environmental factors, such as solvent polarity, can significantly influence the quantum yield. For example, some environment-sensitive fluorophores exhibit low quantum yields in aqueous solutions but become highly fluorescent in nonpolar environments or when bound to macromolecules. nih.gov
Table 2: Representative Fluorescence Quantum Yields of Naphthalene Derivatives
| Compound | Solvent | Quantum Yield (Φ) |
| Methyl 2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)acetate | Chloroform | 0.225 |
| Methyl 2-(6-(dimethylamino)-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)acetate | Water | 0.002 |
| Quinine Sulfate (standard) | 0.5M H₂SO₄ | 0.546 |
This table showcases the variability in quantum yields for related compounds, highlighting the influence of the molecular environment. The specific quantum yield of this compound needs to be experimentally measured.
Time-Resolved Fluorescence and Transient Absorption Spectroscopy for Excited State Dynamics
Time-resolved fluorescence and transient absorption spectroscopy are powerful techniques to investigate the dynamics of excited states, providing information on processes such as intersystem crossing and internal conversion. nih.govnih.gov Following photoexcitation, molecules can undergo various relaxation pathways. Transient absorption spectroscopy allows for the detection of short-lived intermediate species, such as triplet states. researchgate.netrsc.org
For instance, in a study of 1-nitronaphthalene, transient absorption measurements revealed the formation of a triplet state on a picosecond timescale. nih.gov The spectral evolution observed in these experiments provides insights into the mechanisms of intersystem crossing and vibrational cooling within the excited states. nih.gov Similar studies on this compound would be crucial to understand its photophysical behavior and potential applications in areas like photochemistry and materials science.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique for the structural elucidation and identification of organic compounds, including this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.govnih.gov This capability is crucial for confirming the identity of a synthesized compound and distinguishing it from other potential isomers or impurities. The exact mass is a fundamental property of a molecule and is calculated from the sum of the exact masses of its constituent isotopes.
For this compound (C₁₁H₈N₂), the theoretical exact mass can be calculated with high precision. Experimental determination of this mass using HRMS serves as a definitive confirmation of its chemical formula.
Table 3: Theoretical Exact Mass of this compound
| Compound | Chemical Formula | Theoretical Exact Mass (monoisotopic) |
| This compound | C₁₁H₈N₂ | 168.0687 |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can be used to fragment molecules in a controlled manner, yielding a characteristic fragmentation pattern that serves as a "fingerprint" for the compound. nih.govwhitman.edu The analysis of these fragments provides valuable information about the compound's structure. researchgate.netmiamioh.edu
For this compound, fragmentation would likely involve the cleavage of bonds associated with the amino and cyano groups, as well as the naphthalene ring system. Common fragmentation pathways include the loss of small neutral molecules or radicals. nih.govmiamioh.edu The interpretation of the fragmentation pattern, often aided by HRMS data for the fragments, allows for the unambiguous confirmation of the connectivity of atoms within the molecule.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Derivatized Biomolecules
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large biomolecules like proteins and peptides. nih.govnih.gov this compound, or derivatives thereof, can be used to label biomolecules. This labeling can introduce a fluorescent tag or a reactive group for further chemical modifications.
Once a biomolecule is derivatized with this compound, MALDI-TOF MS can be used to accurately determine the molecular weight of the resulting conjugate. This allows for the confirmation of successful labeling and can be used to quantify the extent of modification. The technique is sensitive and can be used to analyze complex mixtures of biomolecules. nih.gov
X-ray Based Spectroscopic Methods
Advanced X-ray spectroscopic techniques are indispensable for the in-depth characterization of complex organic molecules like this compound. These methods probe core-level electron energies and transitions, providing precise information about the elemental makeup, chemical bonding environment, and electronic properties of the compound.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. chemistryviews.org The process involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. chemistryviews.org The kinetic energy of these photoemitted electrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment, an effect known as the chemical shift. ntu.edu.twyoutube.com
In the context of this compound, XPS analysis provides unambiguous confirmation of the presence of carbon, nitrogen, and any surface contaminants. High-resolution spectra of the C 1s and N 1s regions are particularly informative.
Research Findings: While specific XPS studies on this compound are not prevalent in the public literature, analysis can be extrapolated from studies on analogous compounds containing naphthalene, amine, and nitrile functionalities.
Carbon (C 1s): The high-resolution C 1s spectrum of this compound is expected to be complex, requiring deconvolution into several peaks corresponding to the different carbon environments. The aromatic carbons of the naphthalene ring that are bonded only to other carbons (C-C) would exhibit a primary peak around 284.6-285.0 eV, often used for charge referencing. nus.edu.sgresearchgate.net The carbon atom bonded to the amino group (C-N) and the carbon of the nitrile group (C≡N) will show distinct chemical shifts to higher binding energies. For instance, the C-N bond in similar structures appears at a binding energy of approximately 286.0-286.5 eV. researchgate.netresearchgate.net The carbon in the nitrile group is expected at an even higher binding energy, typically in the range of 286.5-287.0 eV, due to the triple bond and the electronegativity of the nitrogen atom.
Nitrogen (N 1s): The N 1s spectrum is crucial for distinguishing between the two different nitrogen atoms in the molecule. The nitrogen of the amino group (-NH₂) is expected to have a binding energy in the range of 399.0-400.0 eV. nus.edu.sgresearchgate.net In contrast, the nitrogen of the nitrile group (-C≡N) typically appears at a lower binding energy, around 398.0-399.0 eV. researchgate.net The precise binding energy is sensitive to the oxidation state; for example, protonation of the amino group would lead to a significant shift to a higher binding energy (above 401 eV), indicating a change in its chemical state. nus.edu.sgyoutube.com
The relative areas of the deconvoluted peaks in both the C 1s and N 1s spectra can be used to verify the stoichiometric ratios of the different types of atoms, confirming the molecular integrity. researchgate.net
Table 1: Expected XPS Binding Energies for this compound
| Element | Core Level | Functional Group | Expected Binding Energy (eV) |
| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 |
| Carbon | C 1s | Aromatic C-N | ~286.2 |
| Carbon | C 1s | Nitrile C≡N | ~286.8 |
| Nitrogen | N 1s | Amino -NH₂ | ~399.5 |
| Nitrogen | N 1s | Nitrile -C≡N | ~398.5 |
Note: These are approximate values based on data from analogous compounds. Actual values may vary based on experimental conditions and sample purity.
Near-Edge X-ray-Absorption Fine-Structure (NEXAFS) for Electronic Structure and Bonding
Near-Edge X-ray Absorption Fine-Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful technique for probing the unoccupied electronic states and local bonding environment of atoms in molecules. wikipedia.orgrsc.org It involves tuning the energy of synchrotron-based soft X-rays across an element's core-level absorption edge (e.g., C K-edge, N K-edge). When the photon energy matches the energy required to excite a core electron to an unoccupied molecular orbital (such as a π* or σ* orbital), a sharp peak appears in the absorption spectrum. stanford.eduifnano.de
The energy, intensity, and polarization dependence of these resonant features provide detailed insights into the molecular orbitals, chemical bonding, and even the orientation of molecules on a surface. rsc.orgnist.gov
Research Findings: For this compound, NEXAFS spectroscopy can elucidate the electronic structure arising from the interplay between the naphthalene π-system and the amino and cyano functional groups.
Carbon K-edge: The C K-edge spectrum is expected to show distinct resonances corresponding to transitions from the C 1s core levels of the various carbon atoms to unoccupied π* and σ* orbitals. The most prominent features would be the C 1s → π* transitions associated with the aromatic naphthalene ring, typically observed at photon energies around 285 eV. researchgate.netresearchgate.net The nitrile group's unique electronic structure, with its two perpendicular π* orbitals, would also contribute distinct features. The C 1s → π* transition for the C≡N bond is expected to appear at a different energy than the aromatic π* transitions, reflecting the different chemical environment. researchgate.net Transitions to higher-energy, unoccupied σ* orbitals would appear above 290 eV and provide information about intramolecular bond lengths. ifnano.de
Nitrogen K-edge: The N K-edge spectrum provides complementary information, focusing on the local environment of the two nitrogen atoms. The spectrum would feature sharp peaks corresponding to N 1s → π* transitions. The π* orbital of the nitrile group is a key acceptor for this transition and would produce a strong, characteristic resonance peak. researchgate.net The amino group, being a π-donor, has a different electronic interaction with the naphthalene ring, which would be reflected in its N K-edge features. Studies on similar systems have shown that the N K-edge spectra are highly sensitive to the nature of the functional groups and their conjugation with the aromatic system. researchgate.netmit.edu
By using linearly polarized X-rays and changing the angle of incidence, NEXAFS can also determine the average orientation of the naphthalene rings if the molecules are ordered, for instance, in a thin film on a substrate. kit.edu The intensity of the π* resonances will be maximized when the electric field vector of the light is aligned with the π* orbitals (i.e., perpendicular to the aromatic plane), providing direct information on molecular orientation. researchgate.net
Table 2: Expected NEXAFS Transitions for this compound
| Absorption Edge | Transition | Probed Orbital | Information Yielded |
| Carbon K-edge | C 1s → π | Unoccupied π orbitals of the naphthalene ring | Aromatic system electronic structure |
| Carbon K-edge | C 1s → π | Unoccupied π orbitals of the nitrile group | Electronic structure of C≡N bond |
| Carbon K-edge | C 1s → σ | Unoccupied σ orbitals (C-C, C-N, C≡N) | Intramolecular bond lengths |
| Nitrogen K-edge | N 1s → π | Unoccupied π orbital of the nitrile group | Bonding and electronic state of the nitrile N |
| Nitrogen K-edge | N 1s → π | Unoccupied π orbitals of the naphthalene ring (via amino N) | Electronic coupling of the amino group to the ring |
Computational and Theoretical Frameworks for Understanding 6 Aminonaphthalene 1 Carbonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are at the forefront of computational chemistry, offering a means to solve the Schrödinger equation for a given molecule. Methods like Hartree-Fock (HF), which is a foundational ab initio ("from the beginning") method, and Density Functional Theory (DFT) are commonly employed. DFT, in particular, has become a standard due to its favorable balance of computational cost and accuracy. It calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For a molecule such as 6-aminonaphthalene-1-carbonitrile, DFT methods like B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are routinely used to predict a wide range of molecular properties.
Electronic Structure Elucidation: HOMO-LUMO Gap and Molecular Orbital Analysis
The electronic character of a molecule is fundamentally described by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties.
For the parent naphthalene (B1677914) system, substitutions significantly alter the MO energies. The introduction of an electron-donating group (EDG) like the amino (-NH₂) group and an electron-withdrawing group (EWG) like the nitrile (-CN) group on the naphthalene scaffold is expected to have pronounced effects. The amino group will raise the energy of the HOMO, while the nitrile group will lower the energy of the LUMO. This combined action is anticipated to significantly reduce the HOMO-LUMO gap of this compound compared to unsubstituted naphthalene, shifting its absorption to longer wavelengths.
In naphthalene derivatives, the two lowest-lying singlet excited states, denoted ¹Lₐ and ¹Lₑ, are of particular interest. In naphthalene itself, the S₁ state is of ¹Lₑ character. However, substitution with an amino group is known to cause a ¹Lₐ/¹Lₑ state reversal, making the S₁ ← S₀ transition primarily ¹Lₐ in character, which is polarized along the molecule's short axis. This reversal has profound implications for the molecule's photophysics.
Table 1: Conceptual Effect of Substituents on the HOMO-LUMO Gap of Naphthalene This table illustrates the general principles of how electron-donating and electron-withdrawing groups are expected to alter the frontier orbital energies and the energy gap of a naphthalene core, as would be calculated by DFT methods.
| Compound | Substituent Type | Expected Effect on HOMO | Expected Effect on LUMO | Expected HOMO-LUMO Gap |
| Naphthalene | None (Reference) | Reference Energy | Reference Energy | ~6.1 eV |
| 1-Aminonaphthalene | Electron-Donating (-NH₂) | Increase Energy | Minor Change | Decreased |
| 1-Naphthalenecarbonitrile | Electron-Withdrawing (-CN) | Decrease Energy | Decrease Energy | Decreased |
| This compound | Donor (-NH₂) & Acceptor (-CN) | Increased Energy | Decreased Energy | Significantly Decreased |
Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)
DFT calculations provide more than just orbital energies; they can also map the chemical reactivity of a molecule. Reactivity descriptors derived from these calculations pinpoint the most likely sites for chemical attack.
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the surface of a molecule. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would show a region of high negative potential around the nitrogen atom of the nitrile group and the amino group, indicating their susceptibility to electrophilic attack or hydrogen bonding interactions. The aromatic protons would exhibit positive potential.
Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed. They help identify the most nucleophilic and electrophilic sites with greater precision than simple charge analysis. The Fukui function f⁻ identifies sites for electrophilic attack, while f⁺ identifies sites for nucleophilic attack. In this compound, the amino-substituted ring is expected to be the most susceptible to electrophilic attack, whereas the carbon of the nitrile group would be a likely site for nucleophilic attack.
Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis Wavelengths)
Computational methods are widely used to predict spectroscopic parameters, which can aid in structure elucidation and the interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are often achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts are then compared to experimental data to confirm or assign a structure.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the peaks in an IR spectrum. For this compound, characteristic frequencies for N-H stretching, C≡N stretching, and aromatic C-H and C=C vibrations would be predicted.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which correspond to absorption intensities). For this compound, TD-DFT would be used to predict the λ_max of the S₁ ← S₀ transition, which is expected to be significantly red-shifted due to the donor-acceptor nature of the substituents.
Thermodynamic and Kinetic Reaction Pathway Analysis
Quantum chemical calculations are essential for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify stable intermediates, transition state structures, and the associated energy barriers. This allows for the determination of both the thermodynamic feasibility (comparing the energies of reactants and products) and the kinetic viability (the height of the activation energy barrier) of a proposed reaction pathway. For instance, studying the synthesis or degradation pathways of this compound would involve locating the transition states for each step to understand the reaction mechanism and predict reaction rates.
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular motion, conformational flexibility, and intermolecular interactions.
For this compound, MD simulations could be employed to:
Explore Conformational Space: Analyze the rotational barrier and preferred orientation of the amino group relative to the naphthalene plane.
Analyze Intermolecular Interactions: In a condensed phase, MD can model how multiple molecules of this compound interact with each other, predicting aggregation behavior and the structure of the resulting assembly.
Theoretical Studies on Excited State Photophysics and Charge Transfer Processes
The presence of both a strong electron-donating group (-NH₂) and an electron-withdrawing group (-CN) on the naphthalene scaffold makes this compound a prime candidate for interesting photophysical behavior, particularly Intramolecular Charge Transfer (ICT).
Upon absorption of a photon, the molecule is promoted to an electronic excited state. In donor-acceptor systems, this excitation often leads to a significant transfer of electron density from the donor (amino group) to the acceptor (nitrile group and naphthalene ring). This process is known as ICT. Theoretical studies on related aminonaphthalenes have shown that the photophysics are dominated by two low-lying excited states, ¹Lₐ and ¹Lₑ. The relative energies of these states determine the nature of the emission.
In this compound, excitation would likely populate a locally excited (LE) state, which could then relax into a twisted intramolecular charge transfer (TICT) state, where the amino group twists out of the plane of the naphthalene ring to facilitate a more complete charge separation. Theoretical calculations using methods like TD-DFT or higher-level ab initio methods (e.g., CASSCF/CASPT2) are crucial for:
Mapping the potential energy surfaces of the ground and excited states.
Characterizing the geometries of the LE and ICT/TICT states.
Calculating the energy barriers between these states.
Investigating the pathways for de-excitation, including fluorescence and non-radiative decay channels like internal conversion and intersystem crossing to the triplet state.
Studies on similar molecules suggest that the charge transfer process in aminonaphthalene derivatives is highly efficient and sensitive to solvent polarity. Computational models would be essential to quantify the degree of charge transfer and predict how the emission properties (e.g., fluorescence wavelength and quantum yield) would change in different solvent environments.
Computational Design and Prediction of Novel this compound Derivatives
The in silico design and prediction of novel derivatives of this compound represent a cost-effective and efficient approach to exploring its therapeutic potential. Computational methods allow for the rational design of new molecular entities with potentially enhanced biological activities, improved pharmacokinetic profiles, and reduced toxicities. These theoretical frameworks are instrumental in prioritizing synthetic efforts toward the most promising candidates.
The core of computational design involves leveraging the known structure of this compound as a scaffold. Modifications to this parent molecule can be systematically evaluated through various computational techniques to predict their impact on properties of interest. The primary goals of these computational efforts are to identify key structural features that govern a desired biological effect and to predict the activity of yet-to-be-synthesized compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in the design of novel derivatives. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For naphthalene derivatives, QSAR models have been successfully developed to predict their efficacy as antimicrobial or anti-cancer agents. ijpsjournal.comresearchgate.net
In a hypothetical QSAR study for novel this compound derivatives, a library of virtual compounds would be generated by introducing various substituents at different positions on the naphthalene ring. For each of these virtual derivatives, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, and lipophilic properties.
Illustrative Data Table: Molecular Descriptors for a Hypothetical QSAR Study
| Descriptor Type | Examples | Relevance to Drug Design |
| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Governs electrostatic interactions with biological targets. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences how the molecule fits into a binding site. |
| Lipophilic | LogP, Polar Surface Area (PSA) | Affects membrane permeability and solubility. |
| Topological | Wiener Index, Balaban Index | Encodes information about molecular branching and connectivity. |
Once the descriptors and their corresponding (hypothetical or experimentally determined) biological activities are compiled, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build the QSAR model. researchgate.netcivilica.com The resulting equation can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize which compounds to synthesize and test in the lab.
Molecular Docking and Structure-Based Design
When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based drug design techniques like molecular docking can be employed. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity.
For this compound derivatives, this process would involve:
Target Identification: Identifying a relevant biological target.
Binding Site Analysis: Characterizing the active site of the target to understand its shape, size, and chemical environment.
Docking Simulation: Virtually screening a library of this compound derivatives against the target's binding site.
Scoring and Ranking: Using a scoring function to estimate the binding affinity of each derivative and ranking them based on their predicted potency.
Illustrative Data Table: Molecular Docking Results for Hypothetical Derivatives
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Parent Compound | Hypothetical Kinase | -7.5 | Lys72, Asp184 |
| Derivative A | Hypothetical Kinase | -9.2 | Lys72, Asp184, Phe80 |
| Derivative B | Hypothetical Kinase | -8.1 | Met120, Leu24 |
These simulations provide valuable insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. This information can guide the design of new derivatives with improved complementarity to the target.
Quantum Chemical Calculations
Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound and its derivatives. researchgate.net These methods can be used to calculate a variety of molecular properties with high accuracy.
Key applications of quantum chemistry in derivative design include:
Geometry Optimization: Determining the most stable three-dimensional structure of a molecule.
Electronic Property Calculation: Computing properties like the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding a molecule's reactivity and interaction with biological targets.
Spectroscopic Property Prediction: Simulating NMR chemical shifts and other spectroscopic data, which can aid in the structural confirmation of newly synthesized derivatives. nih.gov
Illustrative Data Table: Predicted Electronic Properties of a this compound Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Influences solubility and binding interactions. |
By understanding how different substituents affect these fundamental properties, researchers can rationally design derivatives with desired electronic characteristics for enhanced biological activity.
Advanced Functional Applications of 6 Aminonaphthalene 1 Carbonitrile in Chemical Research
Role as Versatile Building Blocks in Complex Organic Synthesis
The strategic placement of amino and cyano groups on the naphthalene (B1677914) scaffold renders 6-Aminonaphthalene-1-carbonitrile a highly versatile building block in organic synthesis. nih.gov These functional groups serve as reactive handles for the construction of a wide array of complex molecular architectures, particularly heterocyclic compounds. beilstein-journals.orgnih.gov Enaminonitriles and enaminones, which share functional similarities, are well-established as polydentate reagents for synthesizing nitrogen-containing heterocycles. nih.govresearchgate.net The amino group can act as a nucleophile or be transformed into a diazonium salt, while the nitrile group can participate in cyclization reactions or be hydrolyzed to other functional groups.
Research has demonstrated that enaminonitriles can serve as key intermediates for the synthesis of polyfunctionally substituted heterocycles such as pyrazoles, isoxazoles, and pyrimidines through reactions with various nucleophiles. nih.gov The general strategy involves leveraging the reactivity of the enamine moiety and the nitrile group to construct new rings. For instance, reactions with hydrazines can yield pyrazole (B372694) derivatives, while hydroxylamine (B1172632) can lead to isoxazoles.
The synthesis of substituted pyridinone derivatives has been achieved using related β-enamino esters, which react with reagents like acetylacetone (B45752) in the presence of ammonium (B1175870) acetate (B1210297). nih.gov These reactions highlight the utility of the enamine functional group in building complex heterocyclic systems, a principle directly applicable to this compound. The resulting heterocyclic structures are often investigated for their potential biological and pharmaceutical activities. beilstein-journals.orgnih.gov
Table 1: Representative Heterocyclic Systems Synthesized from Enamine-type Precursors
| Precursor Type | Reagent(s) | Resulting Heterocycle | Reference |
|---|---|---|---|
| Enaminonitrile | Hydrazine Hydrate | Pyrazole Derivatives | nih.gov |
| Enaminonitrile | Hydroxylamine Hydrochloride | Isoxazole Derivatives | nih.gov |
| Enaminonitrile | Thiourea (B124793) | Pyrimidine Derivatives | nih.gov |
| β-Enamino ester | Acetylacetone, Ammonium Acetate | Pyridinone Derivatives | nih.gov |
Development of Fluorescent Probes and Chemical Sensors
The naphthalene core is inherently fluorescent, and its photophysical properties are highly sensitive to the nature and position of its substituents. The 6-amino-naphthalene framework, in particular, is a well-known fluorophore. Derivatives such as 6-aminonaphthalene-1-sulfamides (ANSA) have been synthesized and shown to possess intense emission bands, making them suitable as fluorogenic leaving groups in enzyme assays. nih.gov These compounds exhibit emission maxima around 470-480 nm, with intensities that are comparable to or greater than other commonly used fluorogenic groups. nih.gov
The principle underlying their use as sensors is the change in the electronic environment of the fluorophore upon a specific chemical event. For this compound, the amino group's electronic state can be modulated by pH changes, ion binding, or enzymatic cleavage of a group attached to it. This modulation alters the intramolecular charge transfer (ICT) character of the molecule, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength.
For example, when a peptide substrate containing an aminonaphthalene derivative is cleaved by a protease, the free aminonaphthalene is released, resulting in a significant increase in fluorescence at a specific wavelength. nih.gov Near-infrared (NIR) fluorescent probes, which are advantageous for bioimaging due to deeper tissue penetration, have been developed based on similar principles, using an enzymatic reaction to trigger the release of a NIR fluorophore. nih.gov The development of a probe based on this compound would follow a similar design, where the amino or nitrile group is part of a recognition site that, upon binding to an analyte, signals the event through a change in its fluorescence properties.
Integration into Supramolecular Assemblies
Supramolecular chemistry, which focuses on systems held together by noncovalent interactions, provides a powerful platform for creating functional materials from molecular components. nih.gov Naphthalene-based molecules are excellent candidates for supramolecular construction due to their rigid, planar aromatic surfaces that promote intermolecular interactions.
The self-assembly of molecules into well-defined, ordered structures is governed by a balance of noncovalent forces. For naphthalene derivatives, the primary driving forces are π–π stacking interactions between the aromatic cores and hydrogen bonding. rsc.org The planar structure and high π-acidity of systems like naphthalene diimides (NDIs) make them ideal for face-to-face π-stacking. google.com
In the case of this compound, the naphthalene core facilitates π–π stacking, while the amino group can act as a hydrogen bond donor and the nitrile nitrogen as a potential acceptor. This combination of interactions can direct the molecules to self-assemble into various nanostructures, such as nanofibers, nanotwists, or vesicles, depending on the solvent conditions and the presence of other functional groups. rsc.orgrsc.orgnih.gov The precise control over these noncovalent interactions allows for the tuning of the resulting nanostructures' morphology and properties. google.com For instance, studies on isomeric naphthalene-appended glucono derivatives have shown that the substitution pattern on the naphthalene ring significantly influences the packing order and the resulting supramolecular chirality. rsc.orgrsc.org
Host-guest chemistry involves the formation of a complex between a larger "host" molecule with a cavity and a smaller "guest" molecule that fits inside. nih.govtaylorfrancis.com The naphthalene moiety can be integrated into either the host or the guest. Its hydrophobic surface makes it an ideal guest for the nonpolar cavities of macrocyclic hosts like cyclodextrins and pillararenes in aqueous media. thno.org
Conversely, this compound can be used as a building block to construct larger host structures. The naphthalene units can form part of the host's framework, providing a rigid and defined scaffold, while the amino and nitrile groups can be functionalized to introduce specific recognition sites or to link multiple naphthalene units together. Molecular recognition in these systems is highly specific, driven by a combination of size/shape complementarity and specific noncovalent interactions between the host and guest. rsc.org Naphthalene diimide amphiphiles, for example, have been shown to self-assemble with tunable chirality upon molecular recognition of adenosine (B11128) phosphates. rsc.org
Supramolecular assemblies can function as enzyme mimics, creating microenvironments that accelerate chemical reactions. researchgate.net This field, known as supramolecular catalysis, often utilizes host-guest complexes to bring reactants together, stabilize transition states, and enhance reaction rates and selectivity. researchgate.netnih.gov
Naphthalene-based systems can be employed in supramolecular catalysis in several ways. The naphthalene unit can be part of a host molecule, forming a hydrophobic cavity that binds substrates from an aqueous environment. Alternatively, it can act as a guest or a signaling molecule that modulates the catalytic activity of a supramolecular system. nih.gov One study reported a molecularly tuned catalyst where the binding of a naphthyl sulfonate guest molecule helped to properly orient a substrate within the catalyst's active site, thereby enhancing the catalytic activity. nih.gov This demonstrates that naphthalene-based units can play a key role in the allosteric regulation of synthetic catalytic systems, switching them between "on" and "off" states in response to a specific molecular signal.
Design and Synthesis of Photoactive Materials and Chromophores
Chromophores are the parts of a molecule responsible for its color and interaction with light. The combination of an electron-donating group (the amino group) and an electron-withdrawing group (the nitrile group) connected by a π-conjugated system (the naphthalene core) makes this compound a classic example of a donor-π-acceptor (D–π–A) system. Such systems are fundamental to the design of a wide range of photoactive materials, including dyes, pigments, and nonlinear optical materials.
The synthesis of D–π–A chromophores often involves extending the π-conjugation of the core structure. A study on a 2,6-distyryl naphthalene derivative (ASDSN), which features an amino donor and sulfonyl acceptors, demonstrated the successful synthesis of a D–π–A chromophore using Heck chemistry. rsc.org This molecule exhibited strong absorption, a large Stokes shift (the difference between absorption and emission maxima), and pH-responsive fluorescence, emitting yellow light in its neutral form and blue light when protonated. rsc.org At a specific pH, it was even capable of producing white light emission, a desirable property for lighting applications. rsc.org
The photophysical properties of these materials can be fine-tuned by modifying the donor, the acceptor, or the π-conjugated bridge. The D–π–A architecture in this compound provides a foundational scaffold for creating advanced photoactive materials whose properties can be tailored for applications in sensing, imaging, and optoelectronics. Furthermore, photocycloaddition reactions of naphthalene derivatives can be used to generate a high degree of molecular complexity, affording various cycloadducts that are valuable in synthetic chemistry. acs.orgacs.org
Table 2: Photophysical Properties of a Representative Naphthalene-Based D–π–A Chromophore (ASDSN)
| Property | Value | Solvent/Condition | Reference |
|---|---|---|---|
| Absorption Max (λ_abs) | 403–417 nm | Various Solvents | rsc.org |
| Molar Extinction Coeff. (ε) | 15,300–56,200 M⁻¹cm⁻¹ | Various Solvents | rsc.org |
| Emission Max (λ_em) | 557 nm | Dichloromethane | rsc.org |
| Stokes Shift | 5930 cm⁻¹ | Dichloromethane | rsc.org |
| Fluorescence Quantum Yield (Φ) | 13% | For White Light Emission (pH=3.0) | rsc.org |
Applications in Combinatorial Chemistry and Library Synthesis
There is no publicly available information, research findings, or data tables to include in this section.
Structure Property Relationships and Substituent Effects on 6 Aminonaphthalene 1 Carbonitrile Systems
Influence of Substituents on Electronic and Optical Properties
The electronic and optical properties of 6-aminonaphthalene-1-carbonitrile are significantly modulated by the introduction of various substituent groups. The inherent push-pull system, with the amino group acting as an electron donor and the nitrile group as an electron acceptor, establishes a ground-state dipole moment and influences the energy of the electronic transitions.
The introduction of additional substituents can further tune these properties. For instance, alkyl substitution on the amino group can enhance its electron-donating strength through inductive effects, leading to a bathochromic (red) shift in the absorption and emission spectra. This is a common observation in related aminonaphthalene systems where N-alkylation increases the charge-transfer character of the excited state.
While specific experimental data for a wide range of substituted 6-aminonaphthalene-1-carbonitriles is not extensively available in the literature, studies on analogous compounds provide valuable insights. For example, in substituted 6-aminonaphthalene-1-sulfonamides, the nature and number of substituents on the sulfonamide group have been shown to influence the kinetic parameters when these molecules are used as fluorogenic substrates for enzymes. rsc.org This highlights the sensitivity of the electronic environment of the naphthalene (B1677914) core to substituent changes.
Table 1: Expected Influence of Substituent Type on the Photophysical Properties of this compound
| Substituent Type at Amino Group | Expected Effect on Absorption/Emission | Rationale |
| Alkyl groups (e.g., -CH₃, -C₂H₅) | Bathochromic shift (red shift) | Increased electron-donating ability of the amino group. |
| Acyl groups (e.g., -COCH₃) | Hypsochromic shift (blue shift) | Decreased electron-donating ability of the amino group due to electron withdrawal by the carbonyl group. |
| Substituent Type on Naphthalene Ring | Expected Effect on Absorption/Emission | Rationale |
| Additional Electron-Donating Groups | Bathochromic shift (red shift) | Enhanced overall electron density of the naphthalene system. |
| Additional Electron-Withdrawing Groups | Hypsochromic or Bathochromic shift | Dependent on the position and strength of the group, altering the charge-transfer characteristics. |
Stereochemical Aspects and Chiral Derivatization
Chirality plays a crucial role in the application of many functional molecules, particularly in biological and materials science contexts. For this compound, the introduction of a chiral center can lead to enantiomers with distinct optical properties, such as circular dichroism and circularly polarized luminescence.
Chiral derivatization of the amino group is a common strategy to introduce stereochemistry. This can be achieved by reacting the amine with a chiral reagent to form diastereomers that can be separated. For instance, the use of chiral acids to form diastereomeric salts is a classical resolution method. wikipedia.org More modern approaches involve asymmetric synthesis, which can directly yield one enantiomer. acs.orgnih.gov
While there is a lack of specific reports on the chiral derivatization of this compound itself, the broader field of chiral amine synthesis and resolution provides a clear roadmap for how this could be achieved. wikipedia.orgrsc.org The resulting chiral derivatives would be of interest for applications such as chiral sensing, asymmetric catalysis, and as components of chiral liquid crystals. The stereochemistry would be expected to influence the packing of the molecules in the solid state and in thin films, thereby affecting their bulk material properties.
Solvent Effects on Spectroscopic Signatures and Photophysical Behavior
The spectroscopic properties of this compound are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation. The push-pull nature of the substituents leads to a more polar excited state compared to the ground state.
In nonpolar solvents, the absorption and emission spectra are typically observed at higher energies (shorter wavelengths). As the polarity of the solvent increases, the excited state is stabilized to a greater extent than the ground state, resulting in a bathochromic shift (red shift) of the emission spectrum. This positive solvatochromism is a hallmark of intramolecular charge transfer (ICT) compounds.
Studies on related aminonaphthalene derivatives have demonstrated significant solvatochromic shifts. For instance, the photophysics of 1-aminonaphthalene and its N,N-dimethyl derivative show a pronounced red shift in emission in polar solvents, which is attributed to both intramolecular reorganization and solvent relaxation around the excited-state dipole. rsc.org
While a detailed table of spectroscopic data for this compound in various solvents is not available in the public domain, the general trend can be predicted based on the behavior of similar compounds.
Table 2: Predicted Solvatochromic Behavior of this compound
| Solvent | Polarity (Dielectric Constant) | Expected Emission Maximum |
| Hexane | Low (~1.9) | Shorter wavelength (blue-shifted) |
| Toluene | Low (~2.4) | Intermediate wavelength |
| Dichloromethane | Medium (~9.1) | Longer wavelength |
| Acetonitrile | High (~37.5) | Longer wavelength |
| Methanol | High (~32.7) | Longest wavelength (red-shifted) |
The fluorescence quantum yield and lifetime of this compound are also expected to be solvent-dependent. In many ICT compounds, non-radiative decay pathways can become more prominent in polar solvents, leading to a decrease in fluorescence quantum yield.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are key determinants of its properties. The primary conformational variables include the orientation of the amino group and any substituents attached to it, as well as the planarity of the naphthalene ring system.
The amino group in aminonaphthalenes is known to be slightly pyramidal in the ground state, and its orientation relative to the naphthalene plane can be influenced by steric and electronic factors. Intramolecular hydrogen bonding can also play a role in stabilizing specific conformations, especially if there are suitable acceptor groups in close proximity.
Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules like this compound. While specific computational studies on this exact molecule are not widely reported, research on peri-substituted naphthalenes has shown that rotational barriers of substituents can be determined using dynamic NMR spectroscopy and computational methods. rsc.org
Intramolecular interactions, such as hydrogen bonding between the amino protons and the nitrogen of the nitrile group (if sterically allowed), or between the amino group and other substituents, can significantly impact the molecule's geometry and electronic properties. These interactions can lock the molecule into a more planar conformation, which often leads to enhanced conjugation and red-shifted absorption and emission.
Relationship between Molecular Architecture and Functional Performance
The functional performance of materials based on this compound is a direct outcome of its molecular architecture. The inherent push-pull electronic structure makes it a promising candidate for applications in optoelectronics and sensing.
For instance, the strong solvatochromism suggests its potential as a fluorescent probe for sensing the polarity of microenvironments, such as in biological systems or polymer matrices. The sensitivity of its fluorescence to the local environment could be harnessed to report on binding events or changes in protein conformation.
Furthermore, the ability to tune the electronic properties through substitution opens up possibilities for designing molecules with specific absorption and emission wavelengths for applications in organic light-emitting diodes (OLEDs) or as fluorescent dyes. The introduction of chiral centers could lead to materials with chiroptical properties, useful for applications in displays and photonics.
The relationship between the molecular structure and functional performance is a key area of research in materials science. By systematically modifying the structure of this compound—for example, by extending the π-conjugated system, introducing different functional groups, or creating chiral derivatives—it is possible to tailor its properties for a wide range of advanced applications. The development of a clear structure-property relationship is essential for the rational design of new and improved functional materials based on this versatile molecular scaffold.
Future Research Trajectories and Emerging Opportunities in 6 Aminonaphthalene 1 Carbonitrile Chemistry
Development of Novel Catalytic Methods for Synthesis
The efficient and selective synthesis of 6-aminonaphthalene-1-carbonitrile and its derivatives is paramount for unlocking their full potential. While traditional methods may exist, future research will likely focus on the development of novel catalytic strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance.
One promising avenue is the adaptation of modern organocatalytic methods, which have proven effective for the synthesis of other α-aminonitriles. For instance, the Strecker reaction, a well-established method for producing α-aminonitriles, could be reimagined using innovative organocatalysts. These catalysts can facilitate the three-component reaction between a naphthalene (B1677914) precursor, an amine source, and a cyanide source under mild, metal-free conditions.
Furthermore, microwave-assisted synthesis represents another frontier. The Bucherer reaction, used for preparing aminonaphthalene derivatives, has been shown to be significantly accelerated under microwave irradiation, leading to higher yields in shorter reaction times. wikipedia.org Exploring microwave-assisted protocols for the synthesis of this compound could provide a rapid and efficient route to this key intermediate.
Aerobic oxidative coupling reactions, catalyzed by transition metals like iron, present another exciting possibility for creating novel materials from aminonaphthalene precursors. epa.govnih.gov Research into chromium-salen catalyzed cross-coupling of aminonaphthalenes with phenols and naphthols could also be extended to this compound, opening up pathways to complex molecular architectures. chemicalbook.com
Advanced In Situ Spectroscopic Characterization Techniques
To fully understand and optimize the synthesis and application of this compound, it is crucial to probe its reaction mechanisms and dynamic behavior in real-time. Advanced in situ spectroscopic techniques are poised to play a pivotal role in this endeavor.
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights into the transient intermediates and reaction kinetics of processes involving this compound. spectroscopyonline.com For example, monitoring the hydrogenation of the nitrile group or the transformation of the amino group can be achieved by tracking the characteristic vibrational frequencies or chemical shifts of the involved functional groups.
Moreover, UV-vis spectroscopy can be employed to study the formation of electron donor-acceptor (EDA) complexes, which are often key intermediates in photochemically induced reactions. nih.gov The interaction of the electron-donating amino group and the electron-withdrawing nitrile group within the naphthalene system makes this compound an interesting candidate for such studies. By observing the bathochromic shift in the absorption spectrum upon complex formation, researchers can gain a deeper understanding of the electronic interactions at play. nih.gov
Rational Design of Next-Generation Functional Materials
The bifunctional nature of this compound makes it an ideal scaffold for the rational design of next-generation functional materials with tailored optical, electronic, and chemical properties.
The combination of an amino and a nitrile group on a rigid naphthalene backbone can give rise to materials with interesting photophysical properties. For instance, aminonaphthalene derivatives are known to be fluorescent, and the emission properties can be tuned by modifying the substituents. nih.gov The nitrile group, being a strong electron-withdrawing group, can further modulate the electronic structure and, consequently, the fluorescence characteristics. This opens the door to designing novel fluorophores for sensing and imaging applications.
In the realm of materials science, aminonaphthalene derivatives have been explored for applications in organic electronics. nih.govnih.gov The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is key to designing efficient organic semiconductors. nih.gov The this compound core could be incorporated into larger conjugated systems to create materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Below is an illustrative data table showcasing the kind of data that would be generated in the rational design of functional materials based on aminonaphthalene-carbonitrile scaffolds. The values are hypothetical and based on trends observed for similar compounds.
| Compound | Modification | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Potential Application |
| ANC-001 | Unsubstituted this compound | -5.4 | -2.1 | 3.3 | Fluorescent Probe |
| ANC-002 | N-phenylation of the amino group | -5.2 | -2.0 | 3.2 | Hole-transporting material |
| ANC-003 | Extension with a thiophene (B33073) unit at the 1-position | -5.1 | -2.3 | 2.8 | Organic semiconductor |
Interdisciplinary Research with Materials Science and Chemical Biology
The unique properties of this compound create opportunities for exciting interdisciplinary research at the interface of materials science and chemical biology.
In chemical biology, naphthalene-based compounds have been investigated as enzyme inhibitors. spectroscopyonline.com For example, substituted naphthalene derivatives have been designed as inhibitors for proteases involved in viral replication. spectroscopyonline.com The amino group of this compound can be readily functionalized with peptide fragments to create targeted probes or inhibitors for specific enzymes. The nitrile group can also participate in specific interactions within an enzyme's active site.
Furthermore, the fluorescent properties of aminonaphthalene derivatives can be harnessed to develop probes for biological imaging. By attaching a biomolecule-targeting moiety to the this compound core, researchers could create fluorescent probes that light up specific cellular components or report on biological processes.
This convergence of materials science and chemical biology could lead to the development of novel theranostic agents, which combine therapeutic action with diagnostic imaging capabilities.
Computational-Experimental Synergy in Elucidating Complex Phenomena
A synergistic approach that combines computational modeling with experimental validation will be instrumental in accelerating the discovery and development of new applications for this compound.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including geometries, electronic structures, and spectroscopic signatures. nih.govresearchgate.net For instance, DFT can be used to calculate the HOMO-LUMO energy gap, which is a crucial parameter for designing organic electronic materials. nih.gov These theoretical predictions can then guide the synthesis of the most promising candidate molecules, saving significant time and resources in the laboratory.
Computational studies can also provide deep insights into reaction mechanisms. For example, DFT calculations can be used to map out the energy landscape of a catalytic reaction, identifying the transition states and intermediates involved. This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.
The table below illustrates the type of data that a combined computational and experimental approach could generate for aminonaphthalene-carbonitrile derivatives. The values are hypothetical and for illustrative purposes.
| Compound ID | Calculated HOMO (eV) | Experimental HOMO (eV) | Calculated LUMO (eV) | Experimental LUMO (eV) | Predicted Emission Max (nm) | Observed Emission Max (nm) |
| ANC-001 | -5.42 | -5.38 | -2.15 | -2.19 | 450 | 455 |
| ANC-002 | -5.21 | -5.18 | -2.03 | -2.08 | 480 | 483 |
| ANC-003 | -5.10 | -5.05 | -2.33 | -2.39 | 520 | 525 |
By fostering a close collaboration between computational chemists and experimentalists, the exploration of this compound chemistry can be advanced in a more rational and efficient manner, leading to the rapid discovery of novel materials and technologies.
Q & A
Q. What are the recommended synthetic routes for 6-Aminonaphthalene-1-carbonitrile, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, derivatives like 6-amino-2-imino-1-(1-phenylethyl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile (a structural analog) are synthesized via Knoevenagel condensation followed by cyclization under reflux conditions using ethanol or acetonitrile as solvents . Optimization may require adjusting temperature (e.g., 60–80°C), catalyst choice (e.g., piperidine), and stoichiometric ratios of precursors to improve yields. Monitoring via TLC or HPLC is critical for intermediate purification .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Resolve molecular geometry (e.g., bond lengths, angles, and packing). For analogs like 2-amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile, monoclinic systems (space group C2/c) with lattice parameters Å, Å, Å, and are reported .
- NMR/FTIR : Confirm functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) and aromatic proton environments.
- Mass spectrometry : Validate molecular weight (e.g., for structural analogs) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Toxicity : While direct data on this compound is limited, structurally related naphthalene derivatives exhibit acute toxicity (e.g., hepatotoxicity) and require strict adherence to LD50 protocols .
- Handling : Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
- First aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Medical evaluation is mandatory for persistent symptoms .
Advanced Research Questions
Q. How do substituent effects influence the photophysical properties of this compound derivatives?
Substituents like methyl or phenyl groups at specific positions alter -conjugation and electronic transitions. For example, 1-amino-4-methyl-6-phenyl-naphthalene-2-carbonitrile derivatives exhibit redshifted absorbance (300–400 nm) and enhanced fluorescence quantum yields due to extended conjugation. Time-resolved fluorescence spectroscopy and TD-DFT calculations can correlate structural motifs (e.g., electron-donating groups) with excited-state dynamics .
Q. What computational strategies are employed to predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Optimize ground-state geometries (B3LYP/6-31G* basis set) to identify reactive sites (e.g., amino group for electrophilic substitution).
- Frontier Molecular Orbital (FMO) analysis : Predict regioselectivity by comparing HOMO-LUMO gaps. For example, nitrile groups may act as electron-withdrawing moieties, directing attacks to the naphthalene ring .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) for drug discovery applications .
Q. How can contradictions in reported synthetic yields or spectral data be resolved?
- Reproducibility checks : Replicate reactions with controlled variables (solvent purity, catalyst batch).
- Advanced analytics : Use high-field NMR (500 MHz+) or single-crystal XRD to resolve ambiguities in structural assignments .
- Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., -tracing) or in situ FTIR to identify intermediates .
Methodological Notes
- Data validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for IR/UV-Vis peaks .
- Crystallography : Refinement parameters (e.g., ) ensure accuracy in structural models .
- Ethical reporting : Disclose synthetic yields with error margins () and raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
